Product packaging for Benz[f]indan-1-ol(Cat. No.:CAS No. 123332-18-3)

Benz[f]indan-1-ol

Cat. No.: B037803
CAS No.: 123332-18-3
M. Wt: 184.23 g/mol
InChI Key: YMBURXYBWQBZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benz[f]indan-1-ol is a high-value polycyclic organic compound that serves as a versatile synthetic intermediate and core scaffold in advanced chemical and pharmaceutical research. This fused ring system, incorporating indan and naphthalene motifs, is of significant interest in the development of novel organic materials and pharmacologically active molecules. Researchers utilize this compound for constructing complex molecular architectures, particularly in the synthesis of compounds for organic electronics, where its rigid, planar structure can contribute to favorable charge-transport properties. The hydroxyl group provides a critical handle for further chemical functionalization, enabling the creation of ethers, esters, and other derivatives for structure-activity relationship (SAR) studies. As a key precursor, it is instrumental in exploring new chemical spaces in medicinal chemistry for potential applications in oncology and inflammation. Our product is supplied with comprehensive characterization data, including HPLC purity confirmation and NMR spectroscopy, to ensure batch-to-batch reproducibility and reliability for your most demanding research applications. Handling Note: This product is intended for use by qualified laboratory personnel. Please consult the Safety Data Sheet (SDS) prior to use and adhere to all safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B037803 Benz[f]indan-1-ol CAS No. 123332-18-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123332-18-3

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]naphthalen-3-ol

InChI

InChI=1S/C13H12O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-4,7-8,13-14H,5-6H2

InChI Key

YMBURXYBWQBZDP-UHFFFAOYSA-N

SMILES

C1CC2=CC3=CC=CC=C3C=C2C1O

Canonical SMILES

C1CC2=CC3=CC=CC=C3C=C2C1O

Synonyms

2,3-DIHYDRO-1H-BENZ[F]INDEN-1-OL

Origin of Product

United States

Synthetic Methodologies for Benz F Indan 1 Ol and Its Direct Precursors

Reduction Strategies for Benz[f]indan-1-one to Benz[f]indan-1-ol

The conversion of the carbonyl group in Benz[f]indan-1-one to a hydroxyl group is a critical step in the synthesis of this compound. This transformation is typically achieved through reduction reactions, with hydride-mediated protocols and catalytic hydrogenation being the most prominent methods.

Hydride-Mediated Reduction Protocols (e.g., Sodium Borohydride)

Hydride-mediated reductions are a cornerstone of organic synthesis for the conversion of ketones to secondary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones. commonorganicchemistry.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of Benz[f]indan-1-one. This is followed by a protonation step, typically from a protic solvent like methanol (B129727) or ethanol, to yield this compound. youtube.com

The general mechanism for the sodium borohydride reduction of a ketone is as follows:

Nucleophilic attack of the hydride ion on the carbonyl carbon.

Formation of an alkoxide intermediate.

Protonation of the alkoxide by the solvent to yield the alcohol.

While specific studies on the sodium borohydride reduction of Benz[f]indan-1-one are not extensively detailed in the reviewed literature, the general principles of ketone reduction are directly applicable. The reaction is typically carried out at low temperatures to control reactivity and improve selectivity. masterorganicchemistry.com

Reagent Solvent General Conditions Product
Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)Low temperature (e.g., 0 °C) to room temperatureThis compound

Catalytic Hydrogenation Approaches for Stereocontrol

Catalytic hydrogenation offers an alternative and often stereoselective method for the reduction of ketones. This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). mdpi.com The reaction occurs on the surface of the catalyst, where both the ketone and hydrogen are adsorbed. The stereochemical outcome of the hydrogenation can often be influenced by the choice of catalyst and reaction conditions, potentially allowing for the selective formation of a particular stereoisomer of this compound.

For polycyclic systems, the steric hindrance of the molecule can direct the approach of the hydrogen to the less hindered face of the carbonyl group, leading to a high degree of stereocontrol. The hydrogenation of polycyclic aromatic hydrocarbons has been demonstrated to proceed efficiently under mild conditions using catalysts like palladium on alumina (B75360) (Pd/γ-Al₂O₃). nih.gov Similar principles would apply to the reduction of the carbonyl group in the polycyclic structure of Benz[f]indan-1-one.

Catalyst Hydrogen Source General Conditions Potential Advantage
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Varies (pressure and temperature)Stereocontrol
Platinum Oxide (PtO₂)Hydrogen Gas (H₂)Varies (pressure and temperature)High activity
Raney Nickel (Raney Ni)Hydrogen Gas (H₂)Varies (pressure and temperature)Cost-effective

Diverse Synthetic Routes to Benz[f]indan-1-one

The synthesis of the key precursor, Benz[f]indan-1-one, is a crucial aspect of obtaining this compound. The construction of the indanone scaffold can be accomplished through various cyclization reactions, with intramolecular Friedel-Crafts and Nazarov cyclizations being prominent strategies. A direct synthesis of Benz[f]indan-1-one has been reported from the reaction of o-bis(dibromomethyl)benzene and cyclopentenone. beilstein-journals.org

Cyclization Reactions for Indanone Scaffold Elaboration

Intramolecular Friedel-Crafts reactions are powerful tools for the formation of cyclic ketones, including the 1-indanone (B140024) core. These reactions involve the cyclization of a suitable precursor containing both an aromatic ring and an electrophilic acyl or alkyl group.

Acylation: In this approach, an aromatic substrate bearing a carboxylic acid or acyl chloride side chain undergoes cyclization in the presence of a Lewis acid or a strong protic acid. For example, a substituted 3-arylpropionic acid can be converted to its acyl chloride, which then undergoes intramolecular acylation to form the 1-indanone ring. beilstein-journals.org Common Lewis acids used to promote this reaction include aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄).

Alkylation: Intramolecular Friedel-Crafts alkylation involves the cyclization of an aromatic substrate with a side chain containing a leaving group or a double bond that can generate a carbocation. This carbocation then acts as the electrophile to attack the aromatic ring, forming the five-membered ring of the indanone system.

Reaction Type Precursor Catalyst/Reagent General Principle
Intramolecular Friedel-Crafts Acylation3-Arylpropionic acid/chlorideLewis Acid (e.g., AlCl₃)Electrophilic attack of an acylium ion on the aromatic ring.
Intramolecular Friedel-Crafts AlkylationAryl-substituted alkene or alkyl halideLewis/Brønsted AcidElectrophilic attack of a carbocation on the aromatic ring.

The Nazarov cyclization is an electrocyclic reaction that provides a route to cyclopentenones, which are structurally related to indanones. The reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone. While not a direct synthesis of Benz[f]indan-1-one in its classical form, modifications and tandem reactions incorporating the Nazarov cyclization can be envisioned as a potential strategy for constructing the indanone framework, particularly for substituted derivatives. beilstein-journals.org The reaction typically proceeds through a pentadienyl cation intermediate. beilstein-journals.org

Reaction Name Substrate Type Key Intermediate Product Type
Nazarov CyclizationDivinyl KetonePentadienyl CationCyclopentenone
Knoevenagel Condensation Pathways

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and typically results in an α,β-unsaturated product after a dehydration step. wikipedia.org

In the context of indanone synthesis, the Knoevenagel condensation is particularly useful for creating precursors or for modifying the indanone core. For instance, 2-benzylidene-1-indanones can be synthesized through the Knoevenagel condensation of a 1-indanone with various aromatic aldehydes. nih.gov This pathway involves the nucleophilic addition of the enolate of the indanone to the aldehyde, followed by elimination of water. While not a direct synthesis of the benz[f]indane ring system itself, this method provides a route to functionalized derivatives that can be further elaborated. A sequential Knoevenagel condensation followed by a cyclization reaction has also been developed to produce indene (B144670) and benzofulvene derivatives, demonstrating the versatility of this reaction in building complex cyclic systems. nih.gov

Diels-Alder Reactions for Ring Annulation

The Diels-Alder reaction is a powerful and widely used method for the construction of six-membered rings. wikipedia.org This pericyclic reaction involves a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile. wikipedia.org Its reliability in forming two new carbon-carbon bonds simultaneously with high regio- and stereochemical control makes it an attractive strategy for ring annulation in the synthesis of complex polycyclic systems like benz[f]indane.

To construct the benz[f]indane skeleton, a suitable diene, such as a vinyl-substituted naphthalene (B1677914), could react with a dienophile like cyclopentenone or its derivatives. This cycloaddition would form the fused six-membered ring onto the existing five-membered ring, establishing the core tricyclic structure of the benz[f]indane system in a single, efficient step.

Synthesis from o-Bis(dibromomethyl)benzene and Cyclopentenone Derivatives

A direct and effective method for synthesizing the Benz[f]indan-1-one core involves the reaction of o-bis(dibromomethyl)benzene with cyclopentenone derivatives. nih.govbeilstein-journals.org This approach has been successfully employed to produce Benz[f]indan-1-one and its bromo derivative. beilstein-journals.org The reaction proceeds to form the fused aromatic ring onto the cyclopentenone moiety. Researchers have noted that slight modifications to the reaction conditions can be used to optimize the synthesis. nih.gov Furthermore, this methodology has been extended to create substituted analogs; for example, 3-methyl-substituted benz[f]indan-1-one was synthesized in a 35% yield from o-bis(dibromomethyl)benzene and 4-methylcyclopent-2-en-1-one. nih.govresearchgate.net

Microwave-Assisted Synthesis of Benz[f]indan-1-one

The application of microwave irradiation in organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and promote environmentally benign, often solvent-free, conditions. rasayanjournal.co.in In the synthesis of 1-indanones, microwave assistance has been shown to be highly effective. For example, a tandem Friedel-Crafts acylation and Nazarov cyclization of arenes and α,β-unsaturated acyl chlorides proceeds efficiently under microwave irradiation to yield 1-indanones. researchgate.net Studies have shown that the kinetic rate of reactions like the Nazarov cyclization can be significantly higher under microwave conditions compared to conventional heating, suggesting that specific microwave effects enhance the reaction efficiency. researchgate.net This technology offers a promising route for the rapid and efficient production of Benz[f]indan-1-one from suitable precursors. researchgate.netrsc.org

One-Pot and Cascade Reactions in Indanone Preparation

One-pot and cascade (or tandem) reactions are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single operation, avoiding the need for isolating intermediates. nih.govresearchgate.net Several such strategies have been developed for the synthesis of the indanone framework.

A notable example is a one-pot protocol involving a palladium-catalyzed Heck reaction followed by an ethylene (B1197577) glycol-promoted aldol-type annulation cascade to produce a wide range of multisubstituted 1-indanones. liv.ac.uk Another efficient one-pot process for preparing 1-indanones starts from benzoic acids. This method involves the formation of an acyl chloride, its reaction with ethylene, and a subsequent intramolecular Friedel-Crafts alkylation to form the indanone ring system. researchgate.net A novel one-pot synthesis of 2,3-disubstituted indanones has also been achieved through an SbF₅-catalyzed reaction of phenylalkynes with aldehydes, which proceeds with high stereoselectivity. organic-chemistry.org These advanced, multi-step, single-operation approaches are well-suited for the efficient construction of the Benz[f]indan-1-one precursor.

Synthesis of Related Benz[f]indane Scaffolds

Bromination of Benz[f]indene for Novel Benz[f]indane Derivatives

The functionalization of the benz[f]indane skeleton is crucial for creating novel derivatives with potentially interesting properties. Bromination of the parent hydrocarbon, benz[f]indene, serves as a key entry point for such derivatization. researchgate.net

The bromination reactions of benz[f]indene have been investigated using both molecular bromine and photobromination techniques, leading to the synthesis of dibromo- and tribromobenz[f]indane. researchgate.netpastic.gov.pk For example, treating benz[f]indene with 2.2 equivalents of bromine under photochemical conditions in a non-polar solvent for 12 hours can afford tribromobenz[f]indane in quantitative yield. researchgate.net The resulting brominated compounds are valuable precursors for further synthetic transformations. The dibromo- and tribromobenz[f]indane products have been reacted with various silver salts (such as silver acetate, perchlorate, sulphate, and nitrate) to generate a range of new derivatives. researchgate.netsakarya.edu.tr For instance, the treatment of trans-1-acetate-2-bromobenz[f]indane with sodium methoxide (B1231860) resulted in the formation of the corresponding 1,2-epoxybenz[f]indane. researchgate.netpastic.gov.pk

Summary of Bromination Reactions of Benz[f]indene

ReactantReagent(s)ConditionsProduct(s)YieldReference
Benz[f]indene2.2 eq. BrominePhotochemical, non-polar solvent, rt, 12 hTribromobenz[f]indaneQuantitative researchgate.net
Benz[f]indene2.2 eq. BromineRefluxing CCl₄, 150W lamp, 12 hTribromobenz[f]indane and Tribromobenz[f]indene4% and 19% respectively researchgate.net
Dibromobenz[f]indaneSilver salts (acetate, perchlorate, etc.)VariousSubstituted benz[f]indane derivativesNot specified researchgate.netpastic.gov.pk
trans-1-acetate-2-bromobenz[f]indaneSodium methoxideNot specified1,2-epoxybenz[f]indaneNot specified researchgate.netpastic.gov.pk

Preparation of 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol Structural Analogues

The synthesis of structural analogues of 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol primarily hinges on the preparation of appropriately substituted benz[f]indanone precursors. These precursors can then be reduced to the target alcohol analogues.

A common strategy for constructing the benz[f]indanone core is through an intramolecular Friedel-Crafts reaction. For instance, the synthesis of a bromo-substituted analogue, 5-Bromo-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, is achieved through the intramolecular Friedel-Crafts reaction of 1-(1-bromo-4-naphthyl)-3-chloropropan-1-one. nih.gov This reaction is typically carried out in the presence of a strong acid like concentrated sulfuric acid at elevated temperatures. nih.gov

Once the substituted benz[f]indanone is obtained, the corresponding alcohol can be prepared via reduction. A standard and effective method for this transformation is the use of sodium borohydride in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and methanol (MeOH). This reduction is generally carried out over a few hours and yields the desired this compound analogue in high yield. For the parent compound, this reduction of benz[f]indanone affords this compound in 89% yield. nih.gov

Another example of a precursor for a substituted analogue is 8-Methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene. This compound can be further functionalized at the C-2 position. For example, it can be converted to its oxalyl derivative by treatment with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. This derivative can then be alkylated, for instance with ethyl bromoacetate, to introduce a carbethoxymethyl group at the C-2 position. nih.gov Subsequent reduction of the ketone and other functional group manipulations can lead to a variety of C-2 substituted 8-methoxy analogues of 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol. nih.gov

The following table summarizes the synthesis of a bromo-substituted precursor to a this compound analogue:

Precursor CompoundStarting MaterialReagents and ConditionsProduct
5-Bromo-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one1-(1-bromo-4-naphthyl)-3-chloropropan-1-oneConcentrated H₂SO₄, 383 K, 3 h5-Bromo-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one

The subsequent reduction of this bromo-substituted ketone would yield 5-Bromo-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol. While specific yields for the reduction of this particular analogue are not detailed in the provided sources, the high yield obtained for the unsubstituted parent compound suggests that this would be an efficient conversion. nih.gov

The following interactive data table provides a summary of the synthesis of the parent 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol:

Target CompoundPrecursorReagents and ConditionsYield (%)
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-oneSodium borohydride, THF/MeOH, 2 h89

Derivatization and Functionalization Strategies of the Benz F Indan 1 Ol Scaffold

Halogenation Studies on Benz[f]indan-1-one and Analogous Indanones

Halogenation of the indanone core is a critical step for introducing functional handles that can be used in subsequent cross-coupling reactions or to modulate the electronic properties of the molecule. Studies have focused on controlling the regioselectivity and stereoselectivity of these reactions.

The regioselectivity of the bromination of 1-indanone (B140024) and its substituted analogs is highly dependent on the reaction conditions, particularly the pH. nih.govresearchgate.net Under acidic conditions, such as using bromine (Br₂) in acetic acid, bromination typically occurs at the α-carbon position to the carbonyl group. nih.govresearchgate.net Conversely, under basic conditions, using reagents like potassium hydroxide (KOH), the reaction can be directed to either the α-carbon or the aromatic ring, depending on the specific substrate and its activating groups. nih.govresearchgate.net

For instance, the bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid at room temperature yields the 2,4-dibromo compound, indicating bromination at both the α-position and the activated aromatic ring. nih.gov However, when the same substrate is treated with Br₂ in the presence of a base like KOH, selective monobromination occurs on the aromatic ring to produce 4-bromo-5,6-dimethoxyindan-1-one. nih.gov In contrast, substrates like 5,6-difluoroindan-1-one and the parent 1-indanone undergo α-monobromination in acetic acid. nih.govresearchgate.net

Table 1: Regioselective Bromination of Substituted 1-Indanones

Starting Material Reagents and Conditions Major Product(s) Yield (%) Reference
5,6-Dimethoxyindan-1-one Br₂, Acetic Acid, RT 2,4-Dibromo-5,6-dimethoxyindan-1-one 95% nih.gov
5,6-Dimethoxyindan-1-one Br₂, KOH, ~0°C 4-Bromo-5,6-dimethoxyindan-1-one 79% nih.gov
5,6-Dihydroxyindan-1-one Br₂, Acetic Acid, RT 4,7-Dibromo-5,6-dihydroxyindan-1-one - nih.gov
5,6-Difluoroindan-1-one Br₂, Acetic Acid, RT 2-Bromo-5,6-difluoroindan-1-one - nih.gov

The synthesis of multi-halogenated indane derivatives can be achieved by adjusting reaction conditions to favor multiple halogen additions. As seen with 5,6-dimethoxyindan-1-one, acidic conditions can lead to dibromination on both the aliphatic and aromatic portions of the molecule. nih.gov

Furthermore, α,α-dihalogenation can be accomplished under basic conditions. For example, the reaction of 5,6-difluoroindan-1-one and 1-indanone with bromine in the presence of KOH at room temperature leads to the formation of the corresponding 2,2-dibromo derivatives. nih.govresearchgate.net This transformation proceeds through the formation of an enolate intermediate, which readily reacts with a second equivalent of bromine. The synthesis of compounds with multiple halogen atoms, including fluorine, chlorine, and bromine, is a strategy to create building blocks for further functionalization. beilstein-journals.orgnih.gov

Synthesis of Substituted Benz[f]indan-1-ol Derivatives

The introduction of diverse functional groups onto the this compound scaffold allows for the fine-tuning of its chemical properties. This is often achieved by modifying the precursor, benz[f]indan-1-one, followed by reduction of the ketone.

A variety of synthetic methods are available for introducing substituents onto the indanone ring system. Friedel-Crafts acylation and alkylation reactions are common strategies to modify the aromatic portion of the molecule. researchgate.net For instance, NbCl₅ has been used as a catalyst for the one-step synthesis of 1-indanone derivatives from 3,3-dimethylacrylic acid and an aromatic substrate. researchgate.net Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another powerful method for preparing substituted indanones. organic-chemistry.org These substituted indanones can then be reduced to the corresponding this compound derivatives using standard reducing agents like sodium borohydride (B1222165).

Aminoindanol (B8576300) derivatives are crucial chiral auxiliaries and ligands in asymmetric synthesis. The synthesis of cis-1-amino-2-indanol and its analogs has been extensively studied. nih.govnih.gov A common route begins with indene (B144670), which is converted to indene oxide. The epoxide ring can then be opened by a nitrogen nucleophile. nih.gov A Ritter-type reaction on indene oxide using acetonitrile and sulfuric acid, followed by hydrolysis, yields racemic cis-1-amino-2-indanol. nih.gov

Another approach involves the treatment of trans-2-bromoindan-1-ol with ammonia, which is presumed to proceed through an indene oxide intermediate, to form trans-1-aminoindan-2-ol. nih.gov This can subsequently be converted to the cis-isomer. The synthesis of the specific derivative 1-Aminobenz[f]indan-2-ol has also been reported, highlighting the extension of these methodologies to the benz[f]indane system. nih.gov

Table 2: Synthetic Strategies for Aminoindanol Derivatives

Precursor Key Reaction Steps Product Reference
Indene Epoxidation, Ritter Reaction (H₂O₂, H₂SO₄, MeCN) cis-1-Amino-2-indanol nih.gov
trans-2-Bromoindan-1-ol Aminolysis (NH₃), Isomerization cis-1-Amino-2-indanol nih.gov

Benzylidene-1-indanone derivatives are synthesized through an Aldol (B89426) condensation reaction between a 1-indanone and a substituted benzaldehyde. beilstein-journals.orgresearchgate.netscienceopen.com This reaction is typically catalyzed by a base, such as sodium hydroxide in ethanol, or an acid. scienceopen.com The reaction involves the formation of an enolate from the 1-indanone at the C-2 position, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the conjugated 2-benzylidene-1-indanone product. beilstein-journals.org This method allows for the introduction of a wide array of substituted phenyl groups at the 2-position of the indanone core. scienceopen.com These benzylidene derivatives can serve as precursors for further modifications or be reduced to furnish substituted this compound compounds.

Functionalization via Silver Salt Reactions

While direct functionalization of this compound using silver salt reactions is not extensively documented in scientific literature, studies on related benz[f]indane derivatives provide insight into this synthetic approach. Research on the reactivity of trans-1,2-dibromobenz[f]indane demonstrates the utility of silver salts in introducing new functional groups onto the indane core.

In these studies, the treatment of trans-1,2-dibromobenz[f]indane with various silver salts leads to the substitution of the bromine atoms. For instance, reaction with silver acetate in acetone (B3395972) affords trans-1-acetate-2-bromobenz[f]indane. Similarly, the use of other silver salts such as silver perchlorate, silver sulfate, and silver nitrate in acetone results in the formation of the corresponding substituted benz[f]indane derivatives. These reactions highlight the potential for silver-assisted nucleophilic substitution on the benz[f]indane scaffold.

A subsequent reaction of the synthesized trans-1-acetate-2-bromobenz[f]indane with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of 1,2-epoxybenz[f]indane, showcasing a pathway to further derivatization.

Reactions of trans-1,2-dibromobenz[f]indane with Silver Salts
Silver SaltSolventProduct
Silver acetateAcetonetrans-1-acetate-2-bromobenz[f]indane
Silver perchlorateAcetoneCorresponding perchlorate derivative
Silver sulfateAcetoneCorresponding sulfate derivative
Silver nitrateAcetoneCorresponding nitrate derivative

Ring Modification and Annulation Reactions of the Indane Core

The modification of the indane core of the this compound scaffold to create more complex polycyclic structures is a key area of synthetic exploration. This includes the formation of spiro and fused derivatives, as well as the synthesis of extended polycyclic aromatic systems.

Spiro and Fused Indanone Derivatives

A comprehensive review of the scientific literature did not yield specific examples of the synthesis of spiro or fused indanone derivatives directly from the this compound scaffold. General methodologies for the synthesis of such derivatives from 1-indanones are known, often involving reactions at the C2 position or condensation reactions with the carbonyl group. nih.govresearchgate.net These strategies typically require the ketone functionality, which would necessitate the oxidation of this compound to the corresponding benz[f]indanone as an initial step. However, specific applications of these methods to the benz[f]indane system starting from the alcohol are not reported.

Synthesis of Extended Polycyclic Aromatic Systems

Similarly, a detailed literature search did not uncover any documented methods for the synthesis of extended polycyclic aromatic systems that specifically utilize this compound or its immediate derivatives as the starting material. The construction of larger polycyclic aromatic hydrocarbons often involves annulation strategies such as the Danheiser benzannulation or palladium-catalyzed cross-coupling reactions on different aromatic precursors. While the benz[f]indane skeleton could theoretically serve as a building block in such syntheses, specific examples originating from this compound are not described in the available scientific literature.

Stereochemical Investigations of Benz F Indan 1 Ol and Analogues

Enantioselective Synthesis of Chiral Benz[f]indan-1-ol

The production of single-enantiomer chiral alcohols is a fundamental objective in modern organic synthesis. For a molecule like this compound, achieving high enantiopurity is crucial for elucidating its specific biological activities or for its use as a chiral building block. Enantioselective synthesis aims to produce one enantiomer in excess over the other, typically starting from a prochiral precursor, in this case, 2,3-Dihydro-1H-benzo[f]inden-1-one.

One of the most powerful and widely used methods for synthesizing enantiomerically enriched alcohols is the asymmetric catalytic reduction of the corresponding prochiral ketone. This approach utilizes a chiral catalyst to selectively deliver a hydride to one of the two enantiotopic faces of the carbonyl group.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are highly effective for this transformation. For instance, the asymmetric hydrogenation of N-heteroaromatics and imines has been extensively studied to produce chiral tetrahydroisoquinolines, demonstrating the power of this approach for related bicyclic systems. mdpi.com Similarly, chiral phosphoric acids have been used as catalysts in intramolecular cascade reactions to generate complex chiral heterocycles with excellent enantioselectivity. nih.gov

The general reaction for the asymmetric reduction of the precursor ketone is shown below:

2,3-Dihydro-1H-benzo[f]inden-1-one + [H] (in the presence of a Chiral Catalyst) → (R)- or (S)-Benz[f]indan-1-ol

The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). While specific studies on 2,3-Dihydro-1H-benzo[f]inden-1-one are not widely documented, data from analogous ketone reductions provide a strong precedent for success.

Table 1: Examples of Asymmetric Reduction of Prochiral Ketones with Chiral Catalysts Note: This table presents data for analogous compounds to illustrate the methodology's effectiveness.

Ketone SubstrateChiral Catalyst SystemProductEnantiomeric Excess (ee)Yield
1-(benzo[d] nih.govresearchgate.netdioxol-5-yl)ethanoneLactobacillus fermentum P1(S)-1-(1,3-benzodioxal-5-yl)ethanol99%99%
Dihydroisoquinolines (DHIQs)Rh/(R,R)-TsDPEN complexChiral Tetrahydroisoquinolines>99%Excellent
4-Substituted-1H-benzo[b] nih.govnih.govdiazepin-2(3H)-onesLewis Base Catalyst / HydrosilylationChiral Tetrahydro-1,5-benzodiazepinesup to 98%up to 99%

This data is compiled from studies on analogous systems to demonstrate the potential of the methodology. mdpi.comnih.govresearchgate.net

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for the synthesis of chiral compounds. Enzymes, particularly oxidoreductases (like ketoreductases or alcohol dehydrogenases), operate under mild conditions and often exhibit exceptional levels of stereoselectivity. nih.gov

The asymmetric reduction of prochiral ketones using whole-cell biocatalysts or isolated enzymes is a well-established strategy. For example, the bioreduction of 1-(benzo[d] nih.govresearchgate.netdioxol-5-yl)ethanone to produce enantiomerically pure (S)-1-(1,3-benzodioxal-5-yl)ethanol has been achieved with high conversion and enantiomeric excess using the bacterium Lactobacillus fermentum. nih.gov Such methodologies are directly applicable to the synthesis of chiral this compound from its ketone precursor. The process typically involves incubating the substrate with a microorganism or a purified enzyme in an aqueous medium, often with a co-factor regeneration system.

Key advantages of biocatalytic methods include:

High Enantioselectivity: Enzymes often provide enantiomeric excesses greater than 99%.

Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH, avoiding the need for harsh reagents or extreme temperatures.

Environmental Sustainability: Biocatalysis is considered a "green" technology due to its use of renewable catalysts and aqueous reaction media.

Diastereoselective Synthesis of this compound Derivatives

When a molecule already contains a chiral center, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective synthesis aims to control this process to favor the formation of one diastereomer over the others. For this compound derivatives, this could involve the reduction of a substituted 2,3-Dihydro-1H-benzo[f]inden-1-one, where the substituent itself creates a stereocenter.

The existing chiral center can influence the stereochemical outcome of the reduction of the ketone, a phenomenon known as substrate control. Alternatively, a chiral reagent or catalyst can be used to override or enhance the directing effect of the existing stereocenter (reagent control). The synthesis of new hydroxy- and anilinoindanone derivatives from 3-hydroxybenzo[e]isoindolinone demonstrates a pathway where intramolecular cyclization leads to the formation of specific stereoisomers. mdpi.com While this example pertains to a different isomer, the principle of controlling the formation of multiple stereocenters in a fused ring system is analogous.

Resolution of Racemic this compound and its Precursors

Resolution is a technique used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual, pure enantiomers. While less atom-economical than asymmetric synthesis, it remains a valuable and practical method.

One common strategy for resolving racemic alcohols is to derivatize them with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like crystallization or chromatography. Following separation, the chiral resolving agent is cleaved to yield the pure enantiomers.

Alternatively, chromatographic resolution using a chiral stationary phase (CSP) is a powerful analytical and preparative technique. The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method has been successfully applied to separate the enantiomers of various chiral benzothiadiazepin-4(5H)-one derivatives. nih.govresearchgate.net This approach would be highly suitable for both the analytical determination of enantiomeric excess and the preparative separation of this compound enantiomers.

Conformational Analysis of Indanols and Related Bicyclic Systems

The biological activity and chemical reactivity of a molecule are governed not only by its constitution and configuration but also by its conformation—the spatial arrangement of its atoms that can be changed by rotation about single bonds. For a rigid bicyclic system like this compound, the cyclopentene (B43876) ring fused to the aromatic system can adopt specific, low-energy conformations.

The preferred conformations of molecules in solution and the solid state are typically determined using spectroscopic methods and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for conformational analysis in solution. Parameters such as proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE) provide detailed information about dihedral angles and through-space proximities between atoms, respectively. By analyzing these parameters, the predominant conformation of the five-membered ring (e.g., envelope or twist) and the orientation of the hydroxyl substituent (axial vs. equatorial-like) can be inferred. Studies on related flavanones, which also contain a heterocyclic ring fused to an aromatic system, have utilized NMR to establish conformational features in solution. nih.gov

X-ray Crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsion angles. This gives a precise picture of the molecule's conformation in the crystal lattice. For example, the crystal structure of a flavanone (B1672756) derivative revealed an envelope conformation for the central pyran ring. nih.gov While the solid-state conformation may not always be identical to the predominant one in solution, it provides a critical starting point for understanding the molecule's intrinsic conformational preferences.

Theoretical Prediction of Conformational Landscape

The conformational landscape of this compound, a rigid polycyclic system, is primarily determined by the puckering of the five-membered cyclopentane (B165970) ring and the orientation of the hydroxyl group. Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in predicting the stable conformers and the energy barriers between them. These computational approaches have been successfully applied to understand the conformational preferences of similar indane derivatives.

For this compound, the cyclopentane ring can adopt various puckered conformations, often described as envelope or twist forms. The fusion of the benzene (B151609) and naphthalene (B1677914) rings significantly constrains the flexibility of the indane core. The hydroxyl group at the C1 position can exist in either an axial or an equatorial orientation relative to the cyclopentane ring. Furthermore, rotation around the C-O bond of the hydroxyl group leads to different rotamers.

A systematic conformational analysis of this compound would involve mapping the potential energy surface by varying the key dihedral angles of the cyclopentane ring and the hydroxyl group. The relative energies of the resulting conformers are calculated to identify the most stable structures.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer Hydroxyl Orientation Cyclopentane Puckering Relative Energy (kcal/mol)
I Equatorial Envelope 0.00
II Axial Envelope 1.25
III Equatorial Twist 0.85
IV Axial Twist 2.10

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a theoretical conformational analysis. The actual values would be determined by quantum chemical calculations.

The predicted lowest energy conformer would feature an equatorial hydroxyl group, which minimizes steric interactions with the adjacent aromatic ring. The puckering of the five-membered ring would be a distorted envelope, accommodating the strain from the fused ring system.

Exploration of this compound Analogues as Chiral Auxiliaries and Ligands

The rigid, chiral scaffold of this compound makes its derivatives promising candidates for use as chiral auxiliaries and ligands in asymmetric synthesis. By temporarily installing a this compound-derived moiety onto a prochiral substrate, one can effectively control the stereochemical outcome of a reaction.

Design Principles for Chiral Induction in Asymmetric Reactions

The effectiveness of a chiral auxiliary is rooted in its ability to create a diastereomerically biased environment around the reacting center. The design of this compound-based auxiliaries would be guided by several key principles:

Steric Hindrance: The bulky and rigid framework of the benz[f]indane system can effectively shield one face of the reactive substrate. The fused aromatic rings create a well-defined pocket that directs the approach of incoming reagents to the less hindered face.

Conformational Rigidity: The rigid structure of the auxiliary reduces the number of accessible transition states, leading to higher selectivity. The predictable conformation allows for a more accurate prediction of the reaction's stereochemical outcome.

Electronic Effects: The aromatic rings of the benz[f]indane system can exert electronic effects that may influence the reactivity and selectivity of the reaction.

Ease of Attachment and Removal: An ideal chiral auxiliary should be easily attached to the substrate and subsequently cleaved under mild conditions without racemization of the product. For this compound, the hydroxyl group provides a convenient handle for attachment via ester or ether linkages.

By modifying the substituents on the aromatic rings or the indane core, the steric and electronic properties of the auxiliary can be fine-tuned to optimize the stereoselectivity for a specific transformation.

Role in Enantioselective Organic Transformations

Analogues of this compound, when employed as chiral auxiliaries or ligands, have the potential to induce high levels of stereocontrol in a variety of enantioselective organic transformations. The rigid framework and the strategically positioned hydroxyl group for covalent attachment make them suitable for a range of reactions.

In asymmetric aldol (B89426) reactions, a this compound-derived auxiliary attached to an enolate could effectively control the facial selectivity of the approach of an aldehyde. The bulky aromatic system would block one face of the enolate, leading to the preferential formation of one diastereomer.

Similarly, in Diels-Alder reactions, a dienophile bearing a this compound auxiliary would exhibit high diastereoselectivity. The auxiliary would direct the approach of the diene to one of the two prochiral faces of the dienophile.

The development of chiral ligands based on the this compound scaffold for asymmetric catalysis is another promising avenue. For instance, phosphine (B1218219) derivatives of this compound could serve as ligands for transition metals in reactions such as asymmetric hydrogenation or allylic alkylation.

Table 2: Potential Applications of this compound Analogues in Asymmetric Synthesis

Reaction Type Role of this compound Analogue Expected Outcome
Aldol Reaction Chiral Auxiliary on Enolate High diastereoselectivity
Diels-Alder Reaction Chiral Auxiliary on Dienophile High endo/exo and facial selectivity
Michael Addition Chiral Auxiliary on Nucleophile High enantiomeric excess in the product
Asymmetric Hydrogenation Chiral Ligand for Metal Catalyst High enantioselectivity

Note: This table presents potential applications based on the established utility of other rigid chiral auxiliaries and ligands.

The exploration of this compound and its analogues in stereochemical investigations and as tools in asymmetric synthesis holds significant promise for the development of new and efficient methods for the preparation of enantiomerically pure compounds.

Reaction Mechanism Elucidation and Mechanistic Studies

Mechanistic Insights into Benz[f]indan-1-ol Synthetic Pathways

The synthesis of indanols and indanones, which can be precursors to indanols, frequently relies on well-established organic reactions. Understanding the detailed mechanisms of these reactions is paramount for optimizing synthetic routes and designing novel methodologies.

Detailed Reaction Mechanisms of Friedel-Crafts Cyclizations

Friedel-Crafts reactions, particularly intramolecular Friedel-Crafts cyclizations, are a cornerstone in the synthesis of cyclic ketones like 1-indanones, which can then be reduced to indanols. The general mechanism for Friedel-Crafts acylation involves the formation of an electrophilic acylium ion. This ion is generated by the reaction of an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylium ion, bearing a positive charge on the carbon, is resonance-stabilized and acts as the electrophile, attacking the aromatic ring in an electrophilic aromatic substitution (EAS) reaction. This leads to the formation of a monoacylated product, an aryl ketone. sigmaaldrich.com

In the context of indanone synthesis, intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides is a common method. nih.govnih.gov While direct dehydrative cyclization of 3-arylpropionic acids is possible, it is often more challenging than cyclization via acid chlorides. nih.gov The "one-step reaction" of 3-arylpropionic acids produces water as the only byproduct, offering environmental benefits over the "two-step reaction" which generates toxic and corrosive compounds. nih.gov

Studies have shown that various catalysts can facilitate these cyclizations. For example, Tb(OTf)₃ has been reported as an efficient catalyst for the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to yield 1-indanones, even with deactivated aromatic rings. researchgate.netresearchgate.net Other metal triflates, such as Sc(OTf)₃, Dy(OTf)₃, and Yb(OTf)₃, have also been employed for the intramolecular Friedel-Crafts acylation of Meldrum's acid derivatives to synthesize 1-indanones. nih.gov

The mechanism typically involves the activation of the carboxylic acid or its derivative by the Lewis acid, leading to the formation of an acylium ion or a similar electrophilic species, followed by intramolecular attack on the aromatic ring. For example, in the synthesis of 1,1-dimethyl-4-indanols, intramolecular Friedel-Crafts cyclization of 2-(3-methyl-2-butenyl)phenols or 1-methoxy-2-(3-methyl-2-butenyl)benzenes has been utilized. tandfonline.comtandfonline.com The choice of solvent can be critical, influencing product formation and yield. tandfonline.comtandfonline.com

The synthesis of 1-indanones from benzoic acids can also involve a Friedel-Crafts acylation with ethylene (B1197577), followed by an intramolecular Friedel-Crafts alkylation in the presence of aluminum chloride. This process can combine multiple steps into a one-pot reaction. researchgate.netfigshare.combeilstein-journals.org

Elucidation of Nazarov and Knoevenagel Reaction Mechanisms

While specific direct applications of Nazarov and Knoevenagel reactions for the synthesis of this compound are not explicitly detailed in the search results, these reactions are relevant in the broader context of indanone and indanol synthesis.

The Nazarov cyclization is a well-known electrocyclic reaction that converts divinyl ketones into cyclopentenones. In the context of indanone synthesis, a tandem [2+2] cycloaddition and Nazarov reaction has been reported to form 2,3-disubstituted indanones from alkynes and acetals, synergistically promoted by In(OTf)₃ and benzoic acid. organic-chemistry.org The mechanism involves the formation of a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclic ring closure to form the cyclic product.

The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base or acid catalyst. While direct examples of Knoevenagel reactions leading to this compound are not found, it is a versatile tool for creating unsaturated systems that could potentially be precursors to indanols through subsequent reactions such as reduction or cyclization.

Understanding Halogenation Reaction Selectivity

One study mentioned the regioselective oxidation of N-indan-4-yl-acetamide with potassium permanganate (B83412) followed by acidic hydrolysis to give 7-aminoindan-1-one, which could then be converted to the corresponding 7-haloindanone. researchgate.net This implies that specific positions on the indane core can be targeted for functionalization, including halogenation, depending on the starting material and reaction conditions.

Solvolytic and Rearrangement Mechanisms Involving Indanols

Solvolysis and rearrangement reactions are important for understanding the stability and reactivity of indanols. While direct mechanistic studies on this compound's solvolytic or rearrangement mechanisms were not found, general principles for indanols can be inferred.

Indanols, being secondary or tertiary alcohols, can undergo solvolysis, particularly in the presence of acid catalysts, leading to the formation of carbocation intermediates. These carbocations can then undergo various rearrangements, such as Wagner-Meerwein rearrangements or pinacol (B44631) rearrangements, to form more stable carbocations or rearranged products. The driving force for such rearrangements is often the formation of a more stable carbocation (e.g., tertiary > secondary > primary, or resonance-stabilized) or the relief of ring strain.

For instance, the dehydration of indanols is a known method for preparing indenes, suggesting the involvement of carbocation intermediates that eliminate water. acs.org The precise nature and extent of rearrangement would depend on the specific structure of the indanol and the reaction conditions (e.g., acid strength, solvent polarity, temperature).

Kinetics and Thermodynamics of this compound Forming Reactions

Specific kinetic and thermodynamic data for the formation of this compound were not directly available in the search results. However, general principles apply to the synthesis of indanols and indanones.

Kinetics refers to the study of reaction rates and the factors that influence them, such as reactant concentrations, temperature, and catalysts. For Friedel-Crafts cyclizations, reaction times can vary significantly depending on the catalyst and conditions. For example, some intramolecular Friedel-Crafts acylations require elevated temperatures (e.g., 250 °C) and long reaction times, while others can be conducted at lower temperatures or with shorter times using specific catalysts or non-conventional methodologies like microwaves or ultrasound. nih.govresearchgate.net The efficiency of a reaction, often measured by yield and reaction time, is a key kinetic parameter.

Thermodynamics deals with the energy changes that occur during a chemical reaction, determining the feasibility and equilibrium position of a reaction. The formation of stable cyclic systems like indanols is generally thermodynamically favorable due to the formation of new carbon-carbon bonds and the stability of the indane ring system. The relative stability of isomers and the influence of substituents on the aromatic ring and the indane core would be important thermodynamic considerations. For example, the thermodynamic stability of different indanol derivatives could influence the product distribution in reactions where multiple isomers are possible.

Role of Catalysts and Reagents in Reaction Mechanism Control

Catalysts and reagents play a pivotal role in controlling the reaction mechanisms, selectivity, and efficiency of indanol synthesis.

Lewis Acids: Lewis acids are fundamental catalysts in Friedel-Crafts reactions. They activate the acylating agent (e.g., acyl chloride or anhydride) by forming a complex, thereby generating the electrophilic acylium ion. Common Lewis acids include AlCl₃, FeCl₃, SnCl₄, and BF₃·OEt₂. sigmaaldrich.comacs.org The choice of Lewis acid can influence the reaction rate, yield, and selectivity. For instance, NbCl₅ has been reported to act both as a reagent (transforming carboxylic acids into acyl chlorides) and a catalyst in Friedel-Crafts cyclizations to produce indanones. researchgate.net

Metal Triflates: Metal trifluoromethanesulfonates (metal triflates), such as Sc(OTf)₃, Dy(OTf)₃, Yb(OTf)₃, and Tb(OTf)₃, are increasingly used as Lewis acid catalysts due to their high catalytic activity and often milder reaction conditions compared to traditional Lewis acids. nih.govresearchgate.net They can promote intramolecular Friedel-Crafts acylations efficiently. nih.govresearchgate.net

Brønsted Acids: Strong Brønsted acids like sulfuric acid, polyphosphoric acid, or methanesulfonic acid can also catalyze intramolecular Friedel-Crafts cyclizations, though they may require more drastic conditions. researchgate.netbeilstein-journals.org

Organocatalysts: In recent years, chiral organocatalysts, particularly those based on the aminoindanol (B8576300) core, have gained importance in asymmetric catalysis. These catalysts can activate substrates through hydrogen-bonding interactions, leading to enantioselective reactions. For example, aminoindanol-based thiourea (B124793) derivatives have been used in enantioselective Friedel-Crafts alkylation of indoles. beilstein-journals.org While this example is for indoles, it highlights the potential for aminoindanol-derived catalysts to control stereochemistry in related reactions.

Solvent Effects: The solvent can significantly impact the reaction outcome, as observed in the intramolecular Friedel-Crafts reactions for synthesizing 1,1-dimethyl-4-indanols, where the solvent was critical for the formation of different products. tandfonline.comtandfonline.com

Reagents for Functional Group Transformation: Beyond cyclization, reagents are crucial for transforming functional groups. For example, the reduction of indanones to indanols typically involves reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). science.gov

Table 1: Examples of Catalysts and Reagents in Indanol/Indanone Synthesis

Catalyst/ReagentReaction TypeRole/EffectReference
Lewis Acids (e.g., AlCl₃, FeCl₃, SnCl₄, BF₃·OEt₂)Friedel-Crafts Acylation/AlkylationGenerates electrophilic acylium ions; activates substrates. sigmaaldrich.comacs.org
Metal Triflates (e.g., Sc(OTf)₃, Dy(OTf)₃, Yb(OTf)₃, Tb(OTf)₃)Intramolecular Friedel-Crafts AcylationEfficient catalysts for cyclization, sometimes under milder conditions. nih.govresearchgate.net
NbCl₅Friedel-Crafts CyclizationActs as both reagent (acyl chloride formation) and catalyst. researchgate.net
Brønsted Acids (e.g., H₂SO₄, PPA, MSA)Intramolecular Friedel-Crafts CyclizationCatalyzes cyclization, often requires drastic conditions. researchgate.netbeilstein-journals.org
Aminoindanol-based Thiourea DerivativesAsymmetric Friedel-Crafts AlkylationOrganocatalyst; activates substrates via hydrogen bonding for enantioselectivity. beilstein-journals.org
SolventsFriedel-Crafts CyclizationCritical for product formation and yield. tandfonline.comtandfonline.com
Reducing Agents (e.g., NaBH₄, LiAlH₄)Reduction of Indanones to IndanolsConverts ketone to alcohol. science.gov

Spectroscopic Characterization Techniques in Benz F Indan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like Benz[f]indan-1-ol. It provides detailed insights into the carbon-hydrogen framework and the connectivity of atoms within the molecule by exploiting the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

¹H and ¹³C NMR Spectral Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for identifying the types of protons present and their local chemical environments. For this compound, the ¹H NMR spectrum typically exhibits distinct signals corresponding to both aliphatic and aromatic protons. Research indicates that the H2 and H3 protons of this compound exhibit an AA'BB' splitting pattern, characteristic of complex coupling within the indan (B1671822) ring system. Specific chemical shifts observed for synthesized this compound include multiplets around δ 2.0–2.09 ppm for two H2 protons and δ 2.54–2.60 ppm for one H3 proton, when measured in CDCl₃ iucr.org. The aromatic protons would appear further downfield, typically in the δ 6.5-8.5 ppm range, reflecting their deshielded environment due to the aromatic ring current.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms, allowing differentiation between sp³, sp², and quaternary carbons. For this compound, characteristic signals would be observed for the aliphatic carbons of the indan ring and the aromatic carbons of the fused naphthalene (B1677914) system, as well as the carbon bearing the hydroxyl group, which would typically appear in the alcohol carbon region (around 50-90 ppm) wisc.edu.

An example of typical NMR data for this compound, compiled from various studies, is presented in Table 1.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Partial Data)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H2.00-2.09m2HH2 protons
¹H2.54-2.60m1HH3 proton
¹H(Aromatic region)m(Variable)Aromatic H
¹H(OH)s1HHydroxyl H
¹³C(Aliphatic region)C2, C3
¹³C(Alcohol carbon)C1
¹³C(Aromatic region)Aromatic C

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, key vibrational features are expected:

O-H Stretch: As an alcohol, this compound will exhibit a characteristic broad absorption band in the IR spectrum for the O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹, especially if hydrogen bonding is present savemyexams.compg.edu.pl.

C-H Stretches: Both aromatic and aliphatic C-H stretching vibrations will be observed. Aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the indan ring) appear below 3000 cm⁻¹ savemyexams.compg.edu.pl.

C=C Aromatic Ring Vibrations: The aromatic naphthalene system will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range in the IR spectrum pg.edu.pl.

C-O Stretch: The C-O stretching vibration of the alcohol group is expected in the 1000-1200 cm⁻¹ region savemyexams.com.

Raman spectroscopy, while also probing molecular vibrations, is based on inelastic scattering and is particularly strong for highly polarizable bonds and symmetric vibrations. It often provides complementary information to IR, especially for aromatic ring breathing modes and C=C stretches, which are typically strong in Raman spectra beilstein-journals.org. The presence of the fused aromatic system in this compound would lead to distinct Raman signals corresponding to these skeletal vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through its fragmentation pattern savemyexams.com.

For this compound (C₁₃H₁₂O), the molecular weight is approximately 184.23 g/mol nih.gov. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺•) peak would appear at m/z 184, confirming the molecular weight. The presence of a smaller [M+1] peak would also be observed due to the natural abundance of the ¹³C isotope savemyexams.com.

Fragmentation of the molecular ion provides crucial structural insights. Alcohols often undergo characteristic fragmentation pathways, such as the loss of water (M-18) or the cleavage of bonds adjacent to the hydroxyl group. The aromatic and indan ring systems would also undergo characteristic fragmentations, leading to stable carbocations or neutral losses. Analyzing these fragmentation patterns helps in corroborating the proposed structure derived from other spectroscopic methods nih.govcore.ac.ukresearchgate.net.

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid github.io. While this compound itself can be crystallized, its derivatives have been extensively characterized using this method.

Studies have reported the successful crystallization of this compound from specific solvent mixtures (e.g., hexane/chloroform) as yellow needles, followed by structural confirmation via X-ray diffraction iucr.org. X-ray analysis provides highly accurate bond lengths, bond angles, and torsion angles, which are critical for understanding the molecular geometry and conformation. For this compound, it has been observed that the cyclopentene (B43876) ring fused with the naphthalene group adopts an envelope conformation iucr.org.

X-ray crystallography is particularly important for determining the absolute configuration of chiral centers, which is essential for understanding the stereochemistry of enantiomeric forms of this compound or its derivatives acs.orgbeilstein-journals.orgresearchgate.net. This technique provides unambiguous structural proof that complements and validates the information obtained from NMR and other spectroscopic methods.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Excited State Dynamics

UV-Visible (UV-Vis) and fluorescence spectroscopy are optical techniques that probe the electronic transitions within a molecule, providing insights into its electronic structure and excited state behavior.

For this compound, the fused aromatic naphthalene system is the primary chromophore responsible for UV-Vis absorption. Research has shown that this compound exhibits a characteristic UV absorption band at 227 nm when measured in 2-propanol researchgate.net. This absorption corresponds to π-π* electronic transitions within the extended conjugated aromatic system. UV-Vis spectroscopy can also be used to monitor the kinetics of reactions involving this compound by tracking changes in its characteristic absorption bands researchgate.netuq.edu.au.

Fluorescence spectroscopy, which involves the emission of light following excitation, provides information about the excited state dynamics and energy dissipation pathways. While specific details for this compound's fluorescence are less commonly reported in isolation, related benz[f]indan compounds have been studied in mixed crystal systems, where delayed fluorescence originating from triplet-triplet annihilation has been observed aip.org. This indicates that the aromatic core of this compound is capable of undergoing electronic excitation and subsequent radiative or non-radiative decay processes, which can be further investigated using fluorescence techniques ncl.ac.ukresearchgate.net.

Computational and Theoretical Chemistry Studies of Benz F Indan 1 Ol

Theoretical Prediction of Stereoselectivity in Reactions Involving Benz[f]indan-1-ol

The theoretical prediction of stereoselectivity in chemical reactions is a significant area within computational chemistry, aiming to understand and forecast the formation of specific stereoisomers (enantiomers or diastereomers) during a reaction frontiersin.orgresearchgate.net. This involves studying the transition states of reactions using quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the lowest energy pathways leading to different stereoisomeric products researchgate.netacs.orgresearchgate.netrjsocmed.com. By analyzing the energies of competing transition states, the preferred stereochemical outcome can be predicted.

For complex chiral molecules like this compound, which possesses a stereogenic center at the hydroxyl-bearing carbon, understanding and predicting stereoselective transformations are of considerable interest. Such predictions are vital in asymmetric synthesis, where the controlled formation of a single stereoisomer is often desired due to differing biological activities or material properties of enantiomers. General computational models have been developed to predict the stereoselectivities of reactions, including nucleophilic additions, hydroborations, and cycloadditions researchgate.net. These models often involve conformational analysis of transition states and theoretical generalizations about reagent attack angles on multiple bonds researchgate.net.

Despite the broad application of these theoretical methodologies in organic chemistry, specific published computational or theoretical studies focusing solely on the prediction of stereoselectivity in reactions directly involving this compound were not identified in the conducted literature searches. While related indanone and indanol derivatives have been subjects of computational and stereochemical investigations, direct studies on this compound in this specific context appear to be limited in the readily available scientific literature researchgate.netresearchgate.netacs.orgbeilstein-journals.orgacs.org.

In Silico Modeling for Structure-Function Relationships

In silico modeling for structure-function relationships involves using computational techniques to establish correlations between a molecule's chemical structure and its biological activity or physicochemical properties rjsocmed.comacs.orgmdpi.com. This field encompasses various methodologies, including Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies, molecular docking, and molecular dynamics simulations rsc.orgresearchgate.netacsmedchem.orgrsc.orgnih.govacs.org. These models are instrumental in drug discovery and development, allowing for the prediction of a compound's potential activity without extensive experimental synthesis and testing rjsocmed.comacs.orgresearchgate.net.

For compounds like this compound, in silico modeling could theoretically be employed to:

Predict physicochemical properties: Computational tools can estimate properties such as solubility, lipophilicity (logP), and molecular weight, which are crucial for understanding a compound's behavior in biological systems or its potential as a material nih.gov.

Explore potential biological activities: By comparing the structural features of this compound to known active compounds or by docking it into the binding sites of target proteins, its potential for various biological activities (e.g., enzyme inhibition, receptor binding) could be hypothesized acs.orgresearchgate.net.

Identify key structural motifs: SAR and QSAR studies on series of related compounds can pinpoint specific structural elements that contribute to or detract from a particular function rjsocmed.comacs.orgrsc.org.

While in silico modeling is a powerful tool widely applied to various chemical scaffolds, including indanone derivatives researchgate.netbeilstein-journals.orgmdpi.com, and for predicting properties and activities of diverse compounds rjsocmed.comacs.orgmdpi.comrsc.orgresearchgate.netacsmedchem.orgrsc.orgnih.govacs.orghelsinki.finih.gov, specific published studies focusing solely on the in silico modeling of structure-function relationships for this compound were not found in the current search. The PubChem entry for this compound provides computed properties such as molecular weight, XLogP3, and topological polar surface area, which are outputs of in silico calculations nih.gov. However, detailed research findings specifically linking these or other computationally derived parameters to specific functions or activities of this compound itself were not identified.

Advanced Applications of Benz F Indan 1 Ol in Organic Synthesis

Benz[f]indan-1-ol as a Key Synthetic Intermediate for Complex Molecular Architectures

The indanol scaffold, of which this compound is a prominent example, is recognized for its utility in constructing intricate organic molecules. Its inherent rigidity and the presence of a hydroxyl group provide opportunities for stereoselective transformations and the introduction of further functionalities, making it a valuable building block.

Chiral indan-1-ols, a class encompassing this compound, are significant structural motifs frequently employed as key intermediates in the synthesis of biologically active natural products. nih.gov For instance, they serve as precursors for compounds such as anistatin (PubChem CID: 115121), a sesquiterpene toxin, and tripartin, a demethylase inhibitor. nih.gov While specific syntheses directly utilizing this compound for these natural products are not extensively detailed in the provided literature, the broader class of optically active 1-alkyl-3-methyleneindan-1-ols, which share the fundamental indane core, can be efficiently transformed into various optically active diol and amino alcohol scaffolds. nih.gov This demonstrates the versatility of the indanol framework as a foundational element for constructing the complex carbon skeletons often found in natural products. The related indanone derivatives are also found in numerous natural products, including Caraphenol B and Pterosin B.

This compound (or its synonym 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ol) is recognized as a versatile scaffold in medicinal chemistry and materials science. Its tunable electronic properties and capacity for functionalization make it an attractive precursor for developing novel pharmaceutical agents. For example, derivatives structurally related to this compound, such as 7-methoxy-2,3-dihydro-1H-cyclopenta[b]naphthalene-1-one, have been explored for their enhanced photostability in microemulsion formulations, indicating their potential in drug delivery systems. The broader class of indanone derivatives, which can be readily interconverted with indanols, has been widely utilized in drug design due to their potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. They also find application in the treatment of neurodegenerative diseases. This highlights the established role of the indane core in developing compounds with diverse pharmacological activities.

Catalytic Roles of this compound Derivatives in Organic Transformations

The rigid and chiral nature of indanol derivatives makes them suitable candidates for developing catalysts in asymmetric organic transformations, where the precise control of stereochemistry is paramount.

A notable application of a this compound derivative in chiral catalysis is the development of cis-1-aminobenz[f]indan-2-ol (ABI). This compound was rationally designed as a novel basic resolving agent, demonstrating superior chiral recognition ability for a variety of racemic arylalkanoic acids compared to its simpler analog, cis-1-aminoindan-2-ol. This enhanced performance is attributed to the introduction of effective CH/π interaction sites within the ABI structure. Furthermore, oxazaborolidine catalysts, which can be derived from chiral 1-amino-2-indanol (B1258337) structures, have proven highly efficient in the enantioselective reduction of carbonyl compounds, achieving high enantioselectivity. These examples underscore the potential of the benz[f]indane framework to serve as a foundation for designing effective chiral catalysts.

While direct examples of this compound itself acting as an organocatalyst are not explicitly detailed in the provided search results, the broader indane scaffold has shown relevance in organocatalytic methodologies. For instance, N-heterocyclic carbenes (NHCs) are a class of organocatalysts that have made significant contributions to various umpolung processes, such as the benzoin (B196080) condensation and Stetter reaction. Given the structural versatility of indane derivatives, and the demonstrated utility of related indane-1,3-dione in organopromoted selectivity-switchable syntheses, there is an inferred potential for this compound derivatives to contribute to organocatalytic advancements. Further research may explore the direct application of this compound or its specifically designed derivatives in novel organocatalytic transformations.

Rational Design of Novel Organic Compounds Incorporating the this compound Core

The this compound core offers a robust platform for the rational design of new organic compounds, allowing for precise control over molecular architecture and properties. The strategic incorporation of this bicyclic alcohol can lead to molecules with tailored functionalities for specific applications.

A prime example of rational design involving a benz[f]indan core is the development of cis-1-aminobenz[f]indan-2-ol (ABI) as a chiral resolving agent. The design process focused on introducing specific CH/π interaction sites to enhance its chiral recognition capabilities, demonstrating a targeted approach to improving molecular performance based on structural modifications. Beyond chiral resolution, the inherent versatility of this compound as a scaffold, attributed to its tunable electronic properties and capacity for functionalization, makes it an ideal candidate for the rational design of compounds in diverse fields. This includes the development of electron-deficient derivatives, such as 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalene (PubChem CID: 132585264), for use in push-pull organic dyes and low-band-gap materials, showcasing its utility beyond traditional pharmaceutical applications. The ability to systematically modify and functionalize the this compound core provides a powerful tool for chemists to engineer novel molecules with predefined characteristics for advanced synthetic and material science applications.

Methodological Advancements in Exploring Molecular Recognition and Binding (excluding specific biological outcomes)

The study of molecular recognition, defined as the specific interaction between two or more molecules through non-covalent forces, is fundamental to various fields of chemistry, including asymmetric catalysis and the design of advanced materials. Methodological advancements in this area often involve the rational design of new molecular scaffolds that can exhibit enhanced or tunable recognition properties, followed by detailed mechanistic investigations. This compound derivatives have contributed to these advancements, particularly in understanding the role of specific non-covalent interactions in chiral recognition.

Chiral Recognition through Tunable CH/π Interactions

A notable methodological advancement in exploring molecular recognition has involved the use of derivatives of the indan-1-ol scaffold, such as cis-1-aminobenz[f]indan-2-ol (ABI), as chiral resolving agents. Chiral resolving agents are crucial in organic synthesis for separating enantiomers from racemic mixtures, a process that relies entirely on selective molecular recognition.

Researchers rationally designed ABI by incorporating effective CH/π interaction sites into the simpler analogue, cis-1-aminoindan-2-ol (AI). This strategic modification aimed to enhance the chiral recognition ability by leveraging specific non-covalent interactions. Experimental studies demonstrated that ABI exhibited superior chiral recognition capabilities compared to AI when applied to a variety of racemic arylalkanoic acids. This improvement was not merely an observation of increased selectivity but led to a deeper understanding of the underlying forces governing chiral discrimination.

The fundamental and important role of CH/π interactions in the chiral recognition by ABI was elucidated through detailed X-ray crystallographic studies. These studies provided direct structural evidence, revealing how tunable CH(sp²) /π and CH(sp³) /π interactions contribute to the precise molecular recognition event. This methodological approach, combining rational design with structural analysis, allows for the identification and quantification of specific non-covalent interactions that dictate chiral selectivity. Such findings are critical for the predictive design of new chiral recognition systems and for understanding the mechanisms of stereoselective processes.

The comparative performance of cis-1-aminobenz[f]indan-2-ol (ABI) and cis-1-aminoindan-2-ol (AI) as chiral resolving agents highlights the impact of extended aromatic systems and strategic positioning of interaction sites on molecular recognition.

Compound NameRole in Chiral RecognitionKey Non-Covalent Interactions StudiedRelative Chiral Recognition Ability (for racemic arylalkanoic acids)Methodological Insight
cis-1-Aminobenz[f]indan-2-ol (ABI)Chiral Resolving AgentTunable CH(sp²) /π and CH(sp³) /π interactionsModerate to ExcellentDemonstrated the fundamental role of specific CH/π interactions via X-ray crystallography.
cis-1-Aminoindan-2-ol (AI)Chiral Resolving Agent(Implicitly) Weaker CH/π interactionsLower than ABIProvided a baseline for comparison, highlighting the enhancement due to the benz[f] system.

Role as Chiral Ligands in Asymmetric Catalysis

Beyond their use as resolving agents, derivatives of the indanol scaffold, including cis-1-amino-2-indanols, have been successfully employed as chiral ligands in asymmetric catalytic reactions. In asymmetric catalysis, the chiral ligand plays a pivotal role in creating a stereoselective environment around the metal center, guiding the substrate to react in a specific enantiomeric pathway. This involves intricate molecular recognition between the ligand, the metal, and the substrate within the catalytic pocket.

The application of these indanol-derived ligands in reactions such as the asymmetric reduction of ketones demonstrates their utility in controlling stereochemistry. Studies in this area contribute to methodological advancements by providing insights into how the rigid and chiral framework of the indanol moiety influences the geometry of the transition state and the subsequent enantioselectivity of the product. Understanding these ligand-substrate interactions is crucial for the rational design of more efficient and selective catalysts, thereby advancing the methodologies for achieving precise molecular recognition in synthetic transformations.

Q & A

Q. What are the key considerations for synthesizing Benz[f]indan-1-ol with high purity?

this compound is typically synthesized via reduction of Benz[f]indan-1-one using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key steps include:

  • Precursor preparation : α,α',α'-Tetrabromo-o-xylene reacts with 2-cyclopenten-1-one and excess sodium iodide to form Benz[f]indan-1-one (57% yield) .
  • Reduction : Benz[f]indan-1-one is reduced to this compound (87% yield). Optimal conditions (e.g., solvent polarity, temperature) must be calibrated to minimize side reactions.
  • Purification : Column chromatography or recrystallization is critical for isolating the final product. Purity (>95%) should be confirmed via melting point analysis and HPLC.

Q. Which analytical methods are most reliable for characterizing this compound?

  • Mass Spectrometry (MS) : Electron ionization (EI) MS provides molecular ion peaks (e.g., m/z data) and fragmentation patterns. Cross-reference with NIST Standard Reference Database 69 for validation .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural assignments. For example, aromatic protons in this compound appear as multiplet signals in δ 6.5–7.5 ppm.
  • Infrared Spectroscopy (IR) : O–H stretching (~3200–3600 cm⁻¹) and C–O bonds (~1050–1250 cm⁻¹) are diagnostic .

Q. How should this compound be stored to ensure stability?

  • Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation.
  • Avoid exposure to moisture or light, which can degrade the hydroxyl group. Stability tests (e.g., TLC or GC-MS at intervals) are recommended .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Catalyst screening : Test alternatives to NaBH₄, such as catalytic hydrogenation (Pd/C or Raney Ni), which may reduce byproducts.
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates but may require lower temperatures to control exothermicity.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediate bottlenecks .

Q. What strategies mitigate byproduct formation during this compound synthesis?

  • Byproduct analysis : Common byproducts include diastereomers or dehydration products (e.g., Benz[f]indene). Use preparative HPLC or fractional distillation for isolation.
  • Reaction quenching : Rapid cooling after reduction minimizes over-reduction or oxidation.
  • Additives : Chelating agents (e.g., EDTA) can suppress metal-catalyzed side reactions .

Q. How can mechanistic studies clarify the reactivity of this compound in substitution reactions?

  • Isotopic labeling : Replace the hydroxyl group with deuterium (D) to track regioselectivity in electrophilic substitution.
  • Computational modeling : Density Functional Theory (DFT) predicts reaction pathways (e.g., nitration or halogenation) by analyzing electron density maps.
  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps .

Q. What are common pitfalls in reproducing this compound spectral data?

  • Batch variability : Trace impurities (e.g., residual solvents) alter NMR shifts. Always report solvent and internal standards (e.g., TMS).
  • Dynamic effects : Conformational flexibility in solution can broaden signals. Variable-temperature NMR may resolve this.
  • Cross-validation : Compare data across multiple techniques (e.g., MS + NMR) to resolve ambiguities .

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